5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, such as Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets in a way that leads to their antileishmanial and antimalarial activities . The interaction of these compounds with their targets results in changes that inhibit the growth and proliferation of the pathogens .
Biochemical Pathways
It is known that pyrazole-bearing compounds affect various biochemical pathways that are crucial for the survival and proliferation of the pathogens they target .
Result of Action
It is known that the action of pyrazole-bearing compounds results in the inhibition of the growth and proliferation of the pathogens they target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of 1,2,3-Triazole Core: The 1,2,3-triazole core can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. For this compound, 3-bromoaniline can be converted to 3-bromoazide, which then reacts with an alkyne to form the triazole ring.
Amination: The triazole intermediate is then subjected to amination to introduce the amino group at the 5-position.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial Research: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory Studies: It has shown promise in reducing inflammation, which could be useful in treating inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-fluorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3-methylphenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the 3-position of the phenyl ring imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
- Cyclohexyl Group : The N-cyclohexyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-cyclohexyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHMGHUVZZPXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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